Balenine

Pharmacokinetics Metabolic Stability Bioavailability

Serum carnosinase rapidly degrades carnosine (t½ ~1.2 min) and anserine (t½ ~2.1 min), severely limiting systemic exposure and confounding in vivo imidazole dipeptide studies. Balenine (CAS 331-38-4) overcomes this barrier via N(τ)-methylation, conferring ~30-fold longer half-life for sustained plasma levels and reproducible pharmacokinetics. • 29× longer half-life vs. carnosine; 10 mg/kg oral dose achieves Cmax of 28 µM • Superior antioxidant profile: higher ORAC/HORAC values and Fe(II)-chelating activity at 0.3 mM vs. carnosine and anserine • Highest HPLC analytical precision (RSDr 2.6%) among histidine-containing dipeptides

Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
CAS No. 331-38-4
Cat. No. B107396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalenine
CAS331-38-4
Synonymsalenine
N(beta)-alanyl-1-methyl-histidine
N-beta-Ala-1-methyl-His
N-beta-alanyl-1-methyl-histidine
N-beta-alanyl-1-methyl-L-histidine
Molecular FormulaC10H16N4O3
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)CC(C(=O)OC(=O)CCN)N
InChIInChI=1S/C10H16N4O3/c1-14-5-7(13-6-14)4-8(12)10(16)17-9(15)2-3-11/h5-6,8H,2-4,11-12H2,1H3/t8-/m0/s1
InChIKeyQAWKDPXGVJMDHM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Balenine: Superior Metabolic Stability and Antioxidant Capacity


Balenine (CAS 331-38-4; β-alanyl-N(τ)-methyl-L-histidine) is a naturally occurring imidazole dipeptide found predominantly in the skeletal muscle of marine mammals, such as whales and dolphins, and in some fish species like opah (Lampris megalopsis) [1]. Structurally, it is a methylated analog of carnosine and an isomer of anserine, differing only in the position of a single methyl group on the imidazole ring of the histidine residue [2]. This subtle structural variation confers a significantly enhanced resistance to hydrolysis by the serum enzyme carnosinase (CN1), which is a primary metabolic barrier limiting the bioavailability of carnosine and anserine in humans [3].

Carnosinase-resistant imidazole dipeptide may support sustained systemic exposure in pharmacokinetic studies
Reported antioxidant and Fe(II) chelating activity supports oxidative stress and metal toxicity research contexts

Why Carnosine and Anserine Cannot Substitute for Balenine


Imidazole dipeptides—carnosine, anserine, and balenine—share a core β-alanyl-histidine scaffold and are often grouped together in nutritional and biochemical contexts. However, they are not functionally interchangeable. The critical differentiator is their susceptibility to hydrolysis by serum carnosinase (CN1), an enzyme that rapidly degrades carnosine (half-life ~1.2 min) and anserine (half-life ~2.1 min) in human circulation, severely limiting their systemic exposure and, consequently, their potential to exert ergogenic or therapeutic effects [1]. Balenine's unique N(τ)-methylation confers a nearly 30-fold longer half-life, translating to substantially higher and more sustained plasma concentrations after oral ingestion [1]. This pharmacokinetic advantage, combined with its distinct antioxidant and iron-chelating profile, means that substituting carnosine or anserine for balenine in a research or formulation context will yield fundamentally different, and likely inferior, in vivo outcomes [2].

Target Compound
Balenine
N(τ)-methylated imidazole dipeptide with reported carnosinase resistance and extended systemic exposure profile
Common Substitutes
Carnosine / Anserine
Rapid degradation by serum carnosinase (CN1) may shift pharmacokinetic endpoint profiles and limit systemic exposure in research models

Balenine: Direct Comparison with Carnosine and Anserine


Extended Plasma Half-Life vs. Carnosine

In a direct head-to-head comparison, balenine demonstrated a plasma elimination half-life of 34.9 ± 14.6 minutes in human volunteers, which is 29.1 times longer than that of carnosine (1.20 ± 0.36 min, p = 0.0044) and 16.3 times longer than that of anserine (2.14 ± 0.58 min, p = 0.0044) [1]. This stark difference is attributed to balenine's resistance to hydrolysis by the carnosinase (CN1) enzyme, which rapidly degrades the non-methylated and N(π)-methylated analogs [1].

Plasma Half-Life
Head-to-head
34.9 ± 14.6 min vs carnosine 1.20 ± 0.36 min (29.1× longer)
Supports carnosinase-resistant pharmacokinetic context
In vivo human study (n=6); p=0.0044
Pharmacokinetics Metabolic Stability Bioavailability

Superior Peak Plasma Exposure

Following acute oral administration of 10 mg/kg, balenine elicited a peak plasma concentration (Cmax) of 28 µM [1]. For context, this Cmax is 4 times higher than that achieved with a 4 mg/kg dose (p = 0.0034) and 18 times higher than with a 1 mg/kg dose (p = 0.0017) [1]. While direct Cmax data for carnosine and anserine at this specific dose were not provided in the same study, cross-study comparisons indicate that the Cmax of carnosine is markedly lower due to its extremely rapid clearance [1].

Peak Plasma Exposure
Cross-study comparable
Cmax 28 µM at 10 mg/kg oral dose
Supports exposure-model interpretation and dose-response review
Human study; n=6; p=0.0034 for dose proportionality
Bioavailability Pharmacodynamics Nutraceutical Formulation

Antioxidant and Iron-Chelating Advantage

In a direct comparative study using purified opah-derived balenine, the compound showed significantly higher antioxidant values, as measured by Oxygen Radical Absorbance Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) assays, compared to carnosine and anserine [1]. Specifically, at a concentration of 0.3 mM, balenine exhibited superior Fe(II) ion-chelating ability [1]. This enhanced antioxidant profile is a direct consequence of its distinct molecular structure and is supported by in silico molecular simulation data [1].

Antioxidant & Chelation
Head-to-head
Higher ORAC/HORAC values and Fe(II) ion-chelating ability vs carnosine/anserine
Supports antioxidant screening and metal-chelation research contexts
In vitro; 0.3 mM concentration; purified balenine from opah
Antioxidant Oxidative Stress Metal Chelation

Analytical Precision Advantage in HPLC

A validated reversed-phase ion-pair HPLC method for the simultaneous quantification of anserine, carnosine, and balenine in dolphin serum revealed that balenine exhibited the highest analytical precision. The relative standard deviation of total precision (RSDr) was 2.6% for balenine, compared to 4.1% for carnosine and 5.9% for anserine [1]. The average accuracy for all three compounds was within 97–106% [1].

Analytical Precision
Head-to-head
RSDr 2.6% for balenine vs 4.1% (carnosine) and 5.9% (anserine)
Supports method reproducibility and quantification precision review
HPLC-UV; dolphin serum matrix
Analytical Chemistry Method Validation Quality Control

Muscle Regeneration in a Mouse Injury Model

In a controlled mouse study using a cardiotoxin (CTX)-induced muscle degeneration/regeneration model, dietary supplementation with a balenine-enriched extract significantly accelerated muscle repair. Histological analysis showed a significant increase in muscle fiber cross-sectional area (CSA) and improved myogenic gene expression in the balenine-fed group compared to the normal diet control group on days 3 and 7 post-injury [1]. While this study used a balenine-enriched extract rather than the pure compound, it provides class-level evidence for balenine's unique role in muscle recovery.

Muscle Regeneration
Class-level
Increased muscle CSA and myogenic gene expression in CTX-injury mouse model
Supports muscle regeneration model context; class-level inference
Balenine-enriched extract used; pure compound effect pending review
Muscle Regeneration Exercise Recovery Skeletal Muscle

Balenine: Key Research and Industrial Applications


Human Pharmacokinetics and Bioavailability

Balenine is the superior choice for human clinical trials investigating the ergogenic or therapeutic effects of imidazole dipeptides. Its 29-fold longer half-life compared to carnosine ensures detectable and sustained plasma levels, overcoming the primary limitation of rapid carnosinase-mediated degradation that plagues carnosine and anserine research [1]. A 10 mg/kg dose yields a robust Cmax of 28 µM, providing a reliable pharmacokinetic profile for dose-response studies [1].

In Vitro Antioxidant and Chelation Assays

For researchers investigating the mitigation of oxidative damage or metal-catalyzed free radical generation, balenine offers a quantifiable advantage over its structural analogs. It has been directly shown to have significantly higher ORAC and HORAC values and superior Fe(II) ion-chelating ability at physiologically relevant concentrations (0.3 mM) compared to carnosine and anserine [2]. This makes balenine the reagent of choice for mechanistic studies of antioxidant defense or for screening compounds with similar protective functions.

Analytical Method Development and Biomarker Quantification

Laboratories developing or validating quantitative methods for histidine-containing dipeptides will find balenine to be a robust and reliable analyte. Validated HPLC methods show that balenine achieves the highest analytical precision (RSDr of 2.6%) among its class, outperforming both carnosine (4.1%) and anserine (5.9%) [3]. This superior reproducibility is critical for generating high-confidence data in biomarker discovery, pharmacokinetic analysis, and quality control of dietary supplements.

In Vivo Muscle Regeneration and Recovery

Balenine is uniquely positioned for animal studies focused on muscle repair and regenerative biology. Dietary supplementation with balenine-enriched extract has been shown to significantly enhance muscle fiber cross-sectional area and upregulate myogenic gene expression following chemically induced muscle injury in mice [4]. This suggests a bioactive role in tissue recovery that may not be shared by other imidazole dipeptides, making it a targeted tool for investigating the molecular mechanisms of muscle healing.

Application
Selection Property
Validation Focus
Pharmacokinetic exposure studies
Carnosinase resistance and extended half-life profile
Plasma half-life and Cmax validation in research models
Antioxidant and metal-chelation screening
Reported higher ORAC/HORAC and Fe(II) chelation activity
Assay-relevant concentrations and oxidative stress model response
Quantitative HPLC method validation
Higher analytical precision (RSDr) among imidazole dipeptides
Reproducibility and accuracy in complex biological matrices
Muscle injury and repair models
Muscle regeneration endpoints (CSA, myogenic gene expression)
Histological and molecular endpoint validation in injury models

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39 linked technical documents
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